(2R)-2-Quinolin-8-ylpropan-1-amine
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Overview
Description
(2R)-2-Quinolin-8-ylpropan-1-amine: is a chiral amine compound featuring a quinoline ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Quinolin-8-ylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the propan-1-amine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Reaction Conditions: Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Quinolin-8-ylpropan-1-amine can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, where the amine group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Conditions may vary depending on the desired product, but common reagents include alkyl halides and acid chlorides.
Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drugs targeting neurological and infectious diseases.
Industry: In the industrial sector, (2R)-2-Quinolin-8-ylpropan-1-amine is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-8-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2-Quinolin-8-ylpropan-1-amine: The enantiomer of the compound, which may have different biological activity.
Quinoline: The parent compound, which serves as the starting material for the synthesis of (2R)-2-Quinolin-8-ylpropan-1-amine.
Propan-1-amine: A simpler amine compound that lacks the quinoline ring.
Uniqueness: this compound is unique due to its chiral nature and the presence of both the quinoline ring and the propan-1-amine group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(2R)-2-quinolin-8-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJFVRNPUQOAB-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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